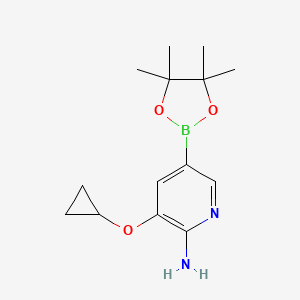

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Properties

Molecular Formula |

C14H21BN2O3 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-7-11(12(16)17-8-9)18-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H2,16,17) |

InChI Key |

BLDXWDNYWIESSC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC3CC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically follows a sequence involving:

- Functionalization of a pyridin-2-amine core,

- Introduction of the cyclopropoxy group at the 3-position,

- Installation of the boronate ester moiety at the 5-position via borylation.

The key synthetic step often involves a Suzuki–Miyaura cross-coupling reaction to install the boronate ester, which is a versatile handle for further transformations.

Detailed Preparation Procedures

Starting Materials and Key Intermediates

- 5-Bromo-3-cyclopropoxypyridin-2-amine or analogous halogenated pyridin-2-amine derivatives are commonly used as substrates.

- The boronate ester is introduced using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) reagents.

Borylation Reaction

A common approach is the palladium-catalyzed Miyaura borylation of the corresponding halogenated pyridin-2-amine derivative:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: 80–100 °C

- Reaction Time: 12–24 hours

This reaction converts the halogenated pyridine into the pinacol boronate ester at the 5-position.

Installation of the Cyclopropoxy Group

The cyclopropoxy substituent at the 3-position can be introduced by nucleophilic substitution or via an alkylation reaction using cyclopropanol derivatives under basic conditions, often before or after the borylation step depending on the substrate stability.

Representative Synthetic Scheme

Experimental Details from Literature

Gulledge et al. (2019) describe palladium-catalyzed cross-coupling reactions involving pyridin-2-amine derivatives with boronic acids and boronate esters, highlighting the use of Pd(dba)2 and XantPhos ligands in the presence of cesium carbonate base in CPME/H2O solvent mixtures to achieve yields up to 73% for related compounds.

MDPI (2023) reports similar Suzuki–Miyaura cross-coupling conditions employing potassium carbonate as base and Pd catalysts for coupling 5-boronic pinacol ester pyridin-2-amines with various aryl halides, which can be adapted for the target compound's synthesis.

ChemicalBook (2015) provides molecular data and confirms the synthesis of the N-(3-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide derivative, indicating the feasibility of the cyclopropoxy and boronate ester functional groups on the pyridine ring.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Commonly used in borylation |

| Base | KOAc, Cs2CO3 | Facilitates borylation |

| Solvent | 1,4-Dioxane, THF, CPME/H2O mixture | Solvent choice affects yield and purity |

| Temperature | 80–100 °C | Typical for Miyaura borylation |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

| Yield | 60–75% | Moderate to good yields reported |

| Purification | Column chromatography | Standard for isolating pure product |

| Product Appearance | Light yellow powder | Characteristic of the final compound |

| Melting Point (if reported) | ~140–165 °C (similar compounds) | Indicative of purity and identity |

Research Discoveries and Notes

The boronate ester group (pinacol boronate) is crucial for subsequent Suzuki coupling reactions, enabling further functionalization of the pyridine scaffold.

The cyclopropoxy substituent imparts unique steric and electronic properties, which can influence biological activity and physicochemical properties.

Literature indicates that the amine group at the 2-position remains intact during borylation, allowing for multifunctionalization.

Variations in ligand and base choice can significantly affect the yield and selectivity of the borylation step.

The compound serves as an important intermediate in the synthesis of kinase inhibitors and other bioactive molecules, as seen in related pyridin-2-amine derivatives used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below summarizes critical differences between the target compound and its analogues:

Reactivity in Cross-Coupling Reactions

- Chloro Derivatives : The electron-withdrawing Cl group reduces electron density, slowing coupling rates but improving stability for long-term storage .

- Trifluoromethyl Analogues : The CF3 group further deactivates the ring, requiring optimized catalytic conditions (e.g., higher Pd loading) for efficient coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.